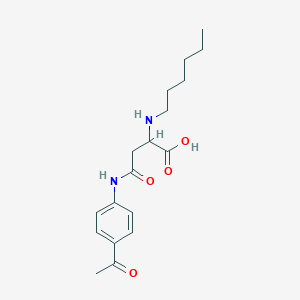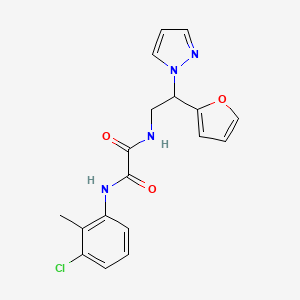![molecular formula C7H13NO2 B2774557 1,8-Dioxa-4-azaspiro[4.5]decane CAS No. 122824-12-8](/img/structure/B2774557.png)
1,8-Dioxa-4-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dioxa-4-azaspiro[4.5]decane is a biochemical reagent . It is also known as 4-Piperidone ethylene ketal . It is used as a biological material or organic compound in life science-related research .
Synthesis Analysis
1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes . It is also used in the synthesis of novel piperidine compounds with low lipophilicity as σ1 receptor ligands .Molecular Structure Analysis
The molecular formula of 1,8-Dioxa-4-azaspiro[4.5]decane is C7H13NO2 . The molecular weight is 143.18 g/mol .Chemical Reactions Analysis
1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes . It is also used in the synthesis of novel piperidine compounds with low lipophilicity as σ1 receptor ligands .Physical And Chemical Properties Analysis
1,8-Dioxa-4-azaspiro[4.5]decane is a clear colorless to yellowish liquid . It has a density of 1.117 g/mL at 20 °C . The boiling point is 108-111 °C/26 mmHg .Wissenschaftliche Forschungsanwendungen
Mass Spectrometric Analysis
1,8-Dioxa-4-azaspiro[4.5]decane has been a subject of mass spectrometric studies. The mass spectrum of this compound, also known as 4-ethylenedioxypiperidine, revealed a prominent peak at m/e 87. Researchers formulated a mechanism for the formation of this fragment and studied the structures and mechanisms of formation of other major fragments (Solomons, 1982).
Synthesis of Derivatives
The compound has been used in the synthesis of various derivatives. For example, the synthesis of 8,10-dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane was achieved by reacting 4-methyl-1-oxa-4-azaspiro[4.5]decane with propylene oxide (Kukharev, 1995).
Nonlinear Optical Materials
1,8-Dioxa-4-azaspiro[4.5]decane derivatives have shown promise as materials for nonlinear optical devices. Research on 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) demonstrated its suitability for applications like frequency doublers of laser diodes in the blue region (Kagawa et al., 1994).
Antibacterial Evaluation
Compounds derived from 1,8-Dioxa-4-azaspiro[4.5]decane have been evaluated for their antibacterial activity. A study synthesized and screened six compounds for their antibacterial effectiveness against various bacterial species, finding notable in vitro activity (Natarajan et al., 2021).
Environmental Applications
A Mannich base derivative of this compound was used to synthesize a calix[4]arene-based copolymer, demonstrating significant sorption efficiency for carcinogenic azo dyes and aromatic amines, thereby indicating potential environmental applications (Akceylan et al., 2009).
Synthesis and Pharmacological Evaluation
Some derivatives have been synthesized and evaluated for pharmacological applications, such as potential dopamine agonists. These studies involve synthesizing various compounds and testing them for activity in relevant assays (Brubaker & Colley, 1986).
Synthetic Approaches
The compound is found at the core of various natural or synthetic products with significant biological activities, making it a target for chemical synthesis. Different strategies developed for synthesizing spiroaminals, including those based on 1,8-Dioxa-4-azaspiro[4.5]decane, have been reviewed (Sinibaldi & Canet, 2008).
Safety and Hazards
1,8-Dioxa-4-azaspiro[4.5]decane is considered hazardous. It is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
1,8-dioxa-4-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-4-9-5-2-7(1)8-3-6-10-7/h8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVPQEXNXSPJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12NCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dioxa-4-azaspiro[4.5]decane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-bromo-2-ethoxy-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2774480.png)

![N-[4-[3-(3-nitrophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2774482.png)
![1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2774483.png)


![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2774487.png)
![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2774489.png)


![N-(4-bromophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2774497.png)